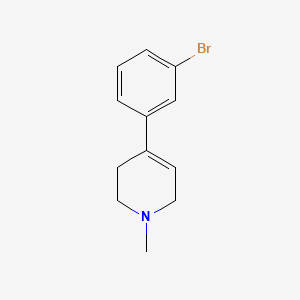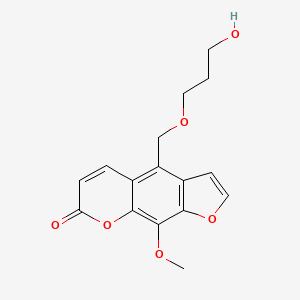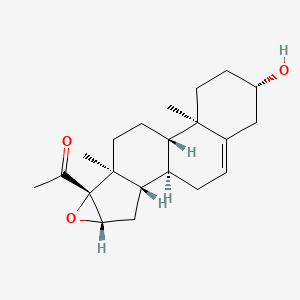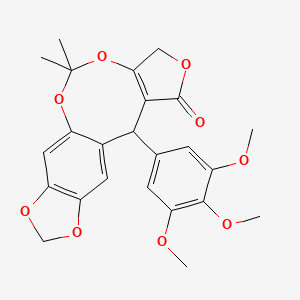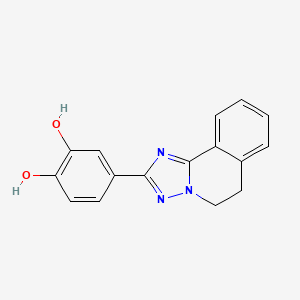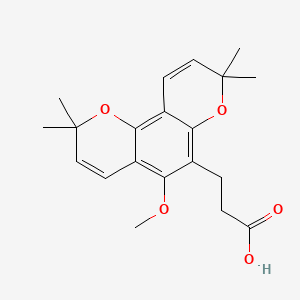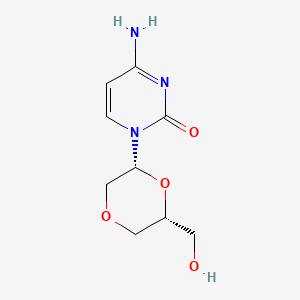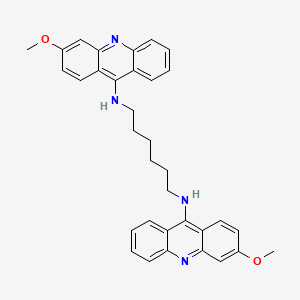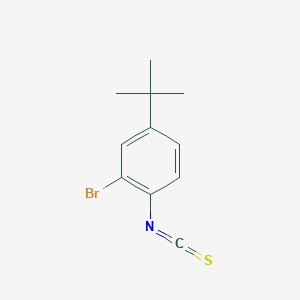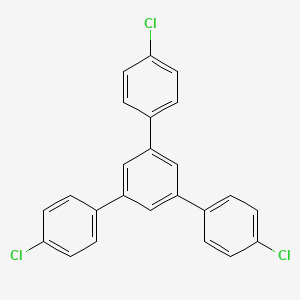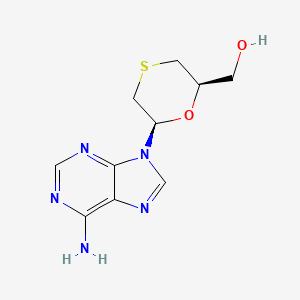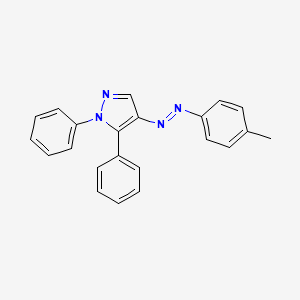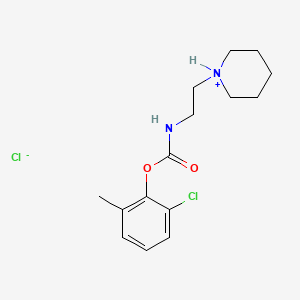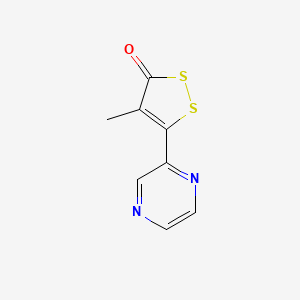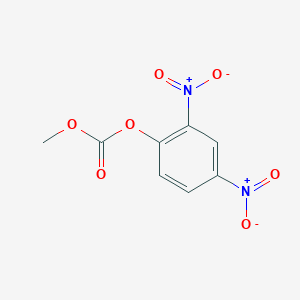
2,4-Dinitrophenyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 517416 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several biochemical processes and has been studied for its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 517416 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic routes often include:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: Catalysts are often used to accelerate the reaction and increase the yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 517416 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored.
Automated Reaction Systems: Automated systems control the reaction conditions to maintain optimal temperature, pressure, and mixing.
Continuous Monitoring: The reaction is continuously monitored using sensors and analytical techniques to ensure the desired product quality.
Large-Scale Purification: Industrial-scale purification methods, such as large-scale chromatography or distillation, are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 517416 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Applications De Recherche Scientifique
NSC 517416 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of NSC 517416 involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction.
Affect Gene Expression: Influence the expression of genes involved in various cellular processes.
Comparaison Avec Des Composés Similaires
NSC 517416 can be compared with other similar compounds to highlight its uniqueness:
NSC 123456: Similar in structure but differs in its reactivity and biological activity.
NSC 654321: Shares some chemical properties but has different applications in medicine and industry.
The uniqueness of NSC 517416 lies in its specific interactions with molecular targets and its broad range of applications across different scientific fields.
Propriétés
Numéro CAS |
6099-87-2 |
|---|---|
Formule moléculaire |
C8H6N2O7 |
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) methyl carbonate |
InChI |
InChI=1S/C8H6N2O7/c1-16-8(11)17-7-3-2-5(9(12)13)4-6(7)10(14)15/h2-4H,1H3 |
Clé InChI |
CFUOHOUPEQNDHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


